molecular formula C20H17ClN2O2 B2450778 N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide CAS No. 339024-40-7

N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide

Cat. No.: B2450778
CAS No.: 339024-40-7
M. Wt: 352.82
InChI Key: AUHSUPOAHXXDLU-UHFFFAOYSA-N
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Description

N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide is a chemical compound with the molecular formula C20H17ClN2O2 It is known for its unique structure, which includes a pyridine ring substituted with benzyl, chloro, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl-substituted pyridine derivatives with chloroformates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are the subject of ongoing research, with studies focusing on its binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide: shares similarities with other pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyl and chloro groups on the pyridine ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-18-11-17(19(24)22-12-15-7-3-1-4-8-15)14-23(20(18)25)13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHSUPOAHXXDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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